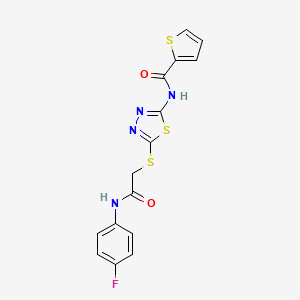

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H11FN4O2S3 and its molecular weight is 394.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It plays a crucial role in the innate immune response and has been associated with antitumor efficacy .

Biologische Aktivität

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial activity. This article reviews its biological activity based on recent research findings, including case studies and data tables to illustrate its efficacy.

Chemical Structure and Properties

The compound features a thiophene ring fused with a thiadiazole moiety, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group and the carboxamide functionality enhances its pharmacological profile.

Structural Formula

Research indicates that thiophene carboxamide derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed IC50 values against Hep3B (Hepatocellular carcinoma) cells as low as 5.46 µM, indicating potent cytotoxicity . The mechanism involves interference with tubulin dynamics, akin to the action of known chemotherapeutics like Combretastatin A-4 (CA-4).

Case Studies

In a comparative study involving various thiophene derivatives:

- Compound 2b : IC50 = 5.46 µM

- Compound 2e : IC50 = 12.58 µM

Both compounds demonstrated significant inhibition of spheroid formation in Hep3B cells, leading to cell cycle arrest in the G2/M phase .

Data Table: Anticancer Activity of Thiophene Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 2b | 5.46 | Hep3B | Tubulin interaction |

| 2e | 12.58 | Hep3B | Tubulin interaction |

| CA-4 | 8.29 | Various | Tubulin interaction |

Antimicrobial Activity

Thiophene derivatives have been noted for their antimicrobial properties. The compound's structural attributes suggest potential efficacy against various pathogens.

Research Findings

A study highlighted that certain thiadiazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Specifically, compounds derived from similar structures have shown inhibition rates exceeding 30% against pathogenic strains at concentrations around 100 μg/mL .

Data Table: Antimicrobial Activity

| Compound | Target Strain | Inhibition Rate (%) at 100 μg/mL |

|---|---|---|

| N-(5-(ethylthio)-1,3,4-thiadiazol) | Xanthomonas oryzae | 30 |

| N-(5-(ethylthio)-1,3,4-thiadiazol) | Rhizoctonia solani | 56 |

Antioxidant Properties

Thiophene derivatives have also been evaluated for their antioxidant potential. For instance, one derivative exhibited a significant inhibition rate of 62% compared to ascorbic acid in ABTS assays .

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | IC50 values as low as 5.46 µM |

| Antimicrobial | Inhibition rates up to 56% |

| Antioxidant | Inhibition rates up to 62% |

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent research has highlighted the potential of thiophene-2-carboxamide derivatives as effective antitumor agents. A study demonstrated that a derivative of thiophene-2-carboxamide exhibited potent cytotoxic effects against human tumor cell lines, including drug-resistant variants. The compound induced apoptosis in K562 chronic myelogenous leukemia cells through the activation of caspases and mitochondrial dysfunction, indicating its mechanism of action involves targeting cellular pathways critical for cancer cell survival .

Antibacterial Properties

The compound's derivatives have shown promising antibacterial activity against resistant strains of bacteria. For instance, molecular docking studies indicated that certain thiophene-2-carboxamide analogs effectively inhibited β-lactamase enzymes in Escherichia coli, suggesting their potential as novel antibacterial agents against infections caused by multidrug-resistant bacteria . The binding interactions observed in these studies provide insights into how these compounds can be optimized for enhanced efficacy.

Analgesic Effects

Another area of interest is the analgesic properties of compounds related to thiophene-2-carboxamide. Research has identified novel analogs that activate mu-opioid receptors with strong potency while exhibiting fewer side effects compared to traditional analgesics like morphine. These findings point towards the potential for developing new pain management therapies that minimize gastrointestinal side effects and tolerance issues associated with current opioid medications .

Antioxidant Activity

Thiophene derivatives have also been investigated for their antioxidant properties. A study synthesized various thiophene-2-carboxamide derivatives and assessed their ability to scavenge free radicals. The results indicated that these compounds could serve as effective antioxidants, which might be beneficial in preventing oxidative stress-related diseases .

Mechanistic Studies

The structural diversity of thiophene-2-carboxamide derivatives allows for extensive mechanistic studies related to their pharmacological activities. For example, investigations into the mechanisms of amyloid-beta aggregation using benzofuran and benzo[b]thiophene derivatives have provided valuable insights into Alzheimer's disease pathology and potential therapeutic strategies .

Summary Table of Applications

Eigenschaften

IUPAC Name |

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2S3/c16-9-3-5-10(6-4-9)17-12(21)8-24-15-20-19-14(25-15)18-13(22)11-2-1-7-23-11/h1-7H,8H2,(H,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUURFCCXDPMBAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.